2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one
Description
Properties
Molecular Formula |
C10H7F3N2O |
|---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
2-methyl-8-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-14-8-6(9(16)15-5)3-2-4-7(8)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
InChI Key |
FSXNJTMRCMUXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(F)(F)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Stage 1 – Acetylation :
2-Amino-3-(trifluoromethyl)benzoic acid (10 g, 0.0487 mol) is refluxed with acetic anhydride (27 g, 0.254 mol) at 120°C for 3 hours. Excess acetic anhydride is removed under vacuum at 50°C, yielding an intermediate acetylated product. -
Stage 2 – Cyclization :
The intermediate is treated with 28% ammonium hydroxide (100 mL) at 95°C for 4 hours, inducing cyclization to form the quinazolinone core. The crude product is purified via vacuum filtration and washed with water, saturated NaHCO₃, and additional water before drying.
Key Analytical Data
-
Yield : 7.37 g (66%)
-
¹H NMR (DMSO-d₆, 400 MHz) : δ 12.5 (bs, 1H), 8.35 (d, J=8.0 Hz, 1H), 8.14 (d, J=7.4 Hz, 1H), 7.56–7.60 (m, 1H), 2.40 (s, 3H).
Comparative Synthesis Using Acetic Anhydride
A related method for synthesizing structurally analogous quinazolinones involves the reaction of 2-aminobenzoic acid derivatives with acetic anhydride under modified conditions. For example, 2-methyl-5-(trifluoromethyl)-4H-3,1-benzoxazin-4-one was synthesized from 2-amino-6-(trifluoromethyl)benzoic acid and acetic anhydride at 130°C for 2 hours, achieving a 61% yield. Although this protocol targets a different regioisomer, it highlights the versatility of acetic anhydride in facilitating cyclization.
Critical Parameters for Optimization
-
Temperature : Elevated temperatures (>120°C) improve reaction rates but may degrade heat-sensitive intermediates.
-
Solvent-Free Conditions : Eliminating solvents reduces purification complexity and enhances atom economy.
Comparative Analysis of Preparation Methods
*Yield reported for analogous quinazolinone.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone core and substituents undergo oxidation under specific conditions:
-
Hydrogen peroxide (H₂O₂) in acidic media selectively hydroxylates the aromatic ring, particularly at positions activated by electron-donating groups.
-
Potassium permanganate (KMnO₄) oxidizes the methyl group at position 2 to a carboxylic acid, forming 8-(trifluoromethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂, H₂SO₄ | 80°C, 4 hours | 3-Hydroxy-2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one | ~60% |
| KMnO₄, H₂O | Reflux, 6 hours | 8-(Trifluoromethyl)-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | ~45% |
Reduction Reactions
Reduction targets the carbonyl group or aromatic system:
-
Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, yielding 2-methyl-8-(trifluoromethyl)-3,4-dihydroquinazolin-4-ol.
-
Catalytic hydrogenation (H₂/Pd-C) partially saturates the benzene ring, forming tetrahydroquinazolinone derivatives.
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄, EtOH | RT, 2 hours | 2-Methyl-8-(trifluoromethyl)-3,4-dihydroquinazolin-4-ol | ~70% |
| H₂ (1 atm), Pd-C | EtOAc, 12 hours | 2-Methyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinazolin-4-one | ~55% |
Nucleophilic Substitution
The trifluoromethyl group is generally inert, but the methyl group and quinazolinone core participate in substitutions:
-
Halogenation (Br₂, FeBr₃) introduces bromine at position 5 or 7 of the aromatic ring .
-
Ammonia (NH₃) substitutes the methyl group under high-temperature conditions, forming 2-amino-8-(trifluoromethyl)quinazolin-4(3H)-one .
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, FeBr₃ | 0°C → RT, 6 hours | 5-Bromo-2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one | ~50% |
| NH₃ (gas), Δ | 120°C, 8 hours | 2-Amino-8-(trifluoromethyl)quinazolin-4(3H)-one | ~40% |
Cyclization and Annulation
The compound serves as a precursor in heterocycle synthesis:
-
FeCl₃-mediated annulation with isatins yields fused pyrido[2,3-b]quinazolinone derivatives .
-
Condensation with aldehydes forms Schiff bases, which cyclize to imidazoquinazolinones under acidic conditions .
Example Reaction:
Mechanistic Insights
-
Oxidation : The methyl group undergoes radical-mediated oxidation to a carboxylate, while aromatic hydroxylation proceeds via electrophilic substitution.
-
Reduction : NaBH₄ reduces the carbonyl via a two-electron mechanism, while catalytic hydrogenation follows a stepwise H₂ adsorption pathway.
-
Substitution : Bromination occurs through an electrophilic aromatic substitution (EAS) mechanism, directed by the electron-withdrawing trifluoromethyl group .
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Activity
The compound has been studied for its potential central nervous system (CNS) activity. Research indicates that derivatives of quinazolinones, including 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one, exhibit CNS depressant effects similar to those of methaqualone. However, modifications at the 2-methyl position can significantly alter these effects, suggesting a structure-activity relationship that is crucial for drug design .
1.2 Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with a flat tetracyclic structure have shown strong antiproliferative activity against various cancer cell lines, including pancreatic cancer cells. The presence of trifluoromethyl groups in these structures may enhance their interaction with DNA, leading to improved anticancer properties .
Case Studies
3.1 Anticancer Studies
A study investigating the antiproliferative activity of quinazolinone derivatives revealed that compounds similar to 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines such as BxPC-3 and Panc-1. These findings suggest that structural modifications can significantly enhance anticancer potency through mechanisms such as DNA intercalation .
3.2 CNS Activity Evaluation
In evaluating CNS activity, derivatives were synthesized and tested for their depressant effects on the central nervous system. The results indicated that while some substitutions diminished activity, others maintained or enhanced it, illustrating the importance of specific functional groups in modulating pharmacological effects .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| CNS Activity | Potential depressant effects similar to methaqualone | Structure modifications impact pharmacological effects |
| Anticancer Activity | Antiproliferative properties against pancreatic cancer | Strong activity observed in low micromolar range |
| Synthesis Techniques | Various methods including oxidative and ammonium acetate | Efficient yields achieved through optimized protocols |
Mechanism of Action
The mechanism of action of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Positional Isomers of Trifluoromethyl-Substituted Quinazolinones
The position of the trifluoromethyl group significantly impacts physicochemical and biological properties:
Functional Group Variations
Substituents such as hydroxy, methoxy, or heterocyclic moieties modulate activity:
Key Insight : The 8-CF₃ group in the target compound likely enhances lipophilicity and target affinity compared to polar groups (e.g., -OH, -OCH₃), as seen in isoxazole-coupled analogs with CF₃ .
Antimicrobial Activity:
- Clavatol (4) : MIC = 1 µg/mL against Staphylococcus aureus .
- Compound 5e (Isoxazole-CF₃) : Broad-spectrum antimicrobial activity .
- Target Compound: No direct data, but CF₃-substituted quinazolinones often show enhanced membrane penetration .
Analgesic/Anti-inflammatory Activity:
- Racemic dihydroimidazo-quinazolinone: µ-opioid receptor binding comparable to morphine .
- Isoxazole-CF₃-quinazolinone (5e): Most active in series; CF₃ enhances receptor affinity .
Kinase Inhibition:
- PI3K Inhibitors: Complex derivatives with CF₃-benzyl groups show nanomolar IC₅₀ .
- Dual AG/FGFR Inhibitors : 6-Chloro-3-(trifluoromethylphenyl) derivatives exhibit selective inhibition .
Key Insight : The 8-CF₃ group may position the target compound for kinase or receptor modulation, though empirical data is needed.
Biological Activity
2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and antiparasitic properties. This article reviews the biological activity of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
The synthesis of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. For instance, it can be synthesized from 2-amino-3-(trifluoromethyl)benzoic acid through a series of chemical transformations, yielding a high purity product with notable yields . The compound exhibits unique chemical properties due to the presence of trifluoromethyl groups, which enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have demonstrated that 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one exhibits potent anticancer activity against various cancer cell lines. For example, it has shown IC50 values of 2.09 μM against MCF-7 (breast cancer) and 2.08 μM against HepG2 (liver cancer) cells . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In a study involving nickel(II)phthalocyanines conjugated with quinazolinone units, derivatives including 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one displayed significant antibacterial activity against Escherichia coli, with minimum inhibitory concentrations (MICs) indicating a broad spectrum of efficacy . The structure-function relationship analysis revealed that modifications at the quinazolinone core could enhance antibacterial potency.
Antiparasitic Activity
In addition to its anticancer and antibacterial activities, this quinazolinone derivative has shown promise as an antiparasitic agent. Research indicates that compounds within the quinazoline class can inhibit PfATP4-associated Na+-ATPase activity in malaria parasites, suggesting potential applications in malaria treatment . The incorporation of polar functionalities into the structure has been linked to improved aqueous solubility and metabolic stability, enhancing overall efficacy in vivo.
Structure-Activity Relationship (SAR)
The biological activities of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one are significantly influenced by its structural features. Key findings from SAR studies include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Positioning of Substituents : Variations in substituent positions on the quinazoline ring can lead to substantial changes in potency against different biological targets.
Table 1 summarizes the IC50 values and biological activities associated with various derivatives of quinazolinones:
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one | MCF-7 (Breast Cancer) | 2.09 | Anticancer |
| 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one | HepG2 (Liver Cancer) | 2.08 | Anticancer |
| Nickel(II)phthalocyanine derivative | E. coli | Varies | Antibacterial |
| Quinazoline derivatives | PfATP4 (Malaria) | Varies | Antiparasitic |
Case Studies
- Anticancer Efficacy : A study demonstrated that treatment with 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one resulted in significant apoptosis in MCF-7 cells, indicating its potential as a chemotherapeutic agent .
- Antibacterial Action : In vitro assays showed that quinazolinone derivatives exhibited strong antibacterial effects against E. coli, with compound modifications leading to enhanced activity profiles .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Two primary approaches are highlighted:
- One-pot synthesis using trifluoroacetic acid (TFA) as a CF3 source. For example, TFA reacts with substituted anilines under cyclization conditions to yield trifluoromethylated quinazolinones. Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine to TFA) and using POCl3/DMF for chlorination steps (yields up to 88% for 4-chloro derivatives) .
- Palladium-catalyzed three-component reactions involving trifluoroacetimidoyl chlorides and amines. Key factors include catalyst choice (Pd(OAc)2 with Xantphos ligand), CO atmosphere, and solvent (DMF at 100°C), achieving yields up to 99% .
Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one, and what key spectral features should researchers look for?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for signals corresponding to the quinazolinone core (e.g., δ ~160 ppm for C=O in <sup>13</sup>C NMR) and trifluoromethyl groups (δ ~120-125 ppm in <sup>19</sup>F NMR). Substituents like methyl groups appear at δ ~2.5 ppm in <sup>1</sup>H NMR .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 396.0903 for chloro-trifluoromethyl derivatives) .
- IR : Absorbance at ~1680 cm<sup>−1</sup> for the carbonyl group .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during the synthesis of 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Solvent optimization : Replace traditional solvents (THF) with 2-MeTHF, which improves reaction efficiency and environmental compatibility .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases purity by enhancing cyclization kinetics .
- Catalyst tuning : Use Pd(OAc)2 with bulky ligands to stabilize intermediates in palladium-catalyzed routes .
Q. What strategies are recommended for resolving contradictory biological activity data in structure-activity relationship (SAR) studies of quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Comparative substituent analysis : Test derivatives with varying substituents (e.g., 3-nitro vs. methoxy groups) to isolate electronic/steric effects. For example, 6-(3-hydroxyphenyl) derivatives show enhanced anti-inflammatory activity compared to nitro-substituted analogs .
- In vitro validation : Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory activity) to reconcile discrepancies between computational predictions and experimental results .
Q. How can computational methods like molecular docking be integrated into the design of novel 2-methyl-8-(trifluoromethyl)quinazolin-4(3H)-one derivatives with enhanced bioactivity?
- Methodological Answer :
- Virtual screening : Use AutoDock Vina to predict binding affinities to targets like mPGES-1 (anti-inflammatory) or Mycobacterium tuberculosis enzymes. Prioritize derivatives with docking scores ≤ −8.6 kcal/mol .
- ADMET prediction : Apply Lipinski’s rules (e.g., molecular weight <500 Da, H-bond donors <5) to filter candidates. Derivatives violating these rules often show poor bioavailability .
Q. What are the challenges in scaling up the palladium-catalyzed synthesis of 2-trifluoromethylquinazolin-4(3H)-ones, and how can they be mitigated?
- Methodological Answer :
- Catalyst cost : Replace Pd(OAc)2 with cheaper alternatives (e.g., Ni-based catalysts) for large-scale reactions .
- CO handling : Use CO surrogates (e.g., Mo(CO)6) to avoid gas-phase CO, improving safety and reproducibility .
- Substrate scope limitations : Test electron-deficient amines and sterically hindered substrates early in optimization to identify scalable routes .
Q. How does the introduction of a trifluoromethyl group at the 8-position influence the physicochemical properties and reactivity of quinazolin-4(3H)-one derivatives?
- Methodological Answer :
- Physicochemical effects : The CF3 group increases lipophilicity (logP ~2.5–3.0) and metabolic stability, enhancing blood-brain barrier penetration in CNS-targeted drugs .
- Electronic effects : Strong electron-withdrawing effects stabilize the quinazolinone core, reducing susceptibility to hydrolysis. This is critical in corrosion inhibitors, where derivatives like 2-(quinolin-2-yl)quinazolin-4(3H)-one show 90% inhibition efficiency in 1 M HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
